Undec-1-EN-1-OL
Description
Historical Perspectives and Significance in Organic Chemistry
The conceptual history of undec-1-en-1-ol is intrinsically linked to the development of the theory of tautomerism, a fundamental concept in organic chemistry. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The relationship between an aldehyde or ketone and its corresponding enol is a classic example of this phenomenon, known as keto-enol tautomerism.
Historically, the understanding of organic compounds evolved significantly from the mid-19th century. The initial belief in a "vital force" necessary for the creation of organic molecules was dispelled by syntheses like Friedrich Wöhler's creation of urea (B33335) from an inorganic precursor, ammonium (B1175870) cyanate. edubull.com This paradigm shift opened the door for chemists to synthesize and study a vast array of organic structures and their isomers in the laboratory. edubull.com
Within this context, the significance of a compound like this compound lies not in its isolation as a stable product, but in its role as a reactive intermediate. It is described as a minor tautomer of undecanal (B90771), meaning that in any given sample of undecanal, a small but chemically significant amount exists in the this compound form. nih.govmonarchinitiative.orgnih.gov The presence of this enol form is critical for explaining certain reactions of aldehydes, such as alpha-halogenation and some condensation reactions, where the enol is the active nucleophilic species. The study of such tautomeric equilibria has been fundamental to understanding reaction mechanisms in organic chemistry.
Scope and Relevance in Contemporary Chemical Science
In modern chemical science, the relevance of this compound is primarily academic and theoretical, centered on its role in the chemistry of undecanal. Undecanal itself is a saturated fatty aldehyde found in essential oils of plants like citrus and has applications as a fragrance component and a plant metabolite. nih.gov The chemical properties and reactions of undecanal are influenced by the existence of its enol tautomer, this compound.
The enol form provides a pathway for reactions that are not readily apparent from the aldehyde structure alone. The double bond and the hydroxyl group in this compound confer reactivity characteristic of both alkenes and alcohols. nih.gov This dual functionality makes it a potential, albeit transient, intermediate in various synthetic transformations.
While its isomer, 10-undecen-1-ol (B85765), is a stable compound used as an intermediate in the synthesis of polymers, esters, and ethers, the direct application of this compound is limited by its instability. nbinno.comlookchem.com Its primary contemporary relevance is in the detailed mechanistic studies of organic reactions involving aldehydes. Advanced computational and spectroscopic techniques allow chemists to study such short-lived species to gain a deeper understanding of reaction pathways, which is crucial for designing new synthetic methods and catalysts.
Advanced Nomenclature and Structural Representation
The formal naming and representation of this compound are governed by IUPAC nomenclature rules. It is classified as an enol and a medium-chain fatty alcohol. nih.gov
Structurally, it is an undecanol (B1663989) with a double bond at the C-1 position. nih.govmonarchinitiative.org This arrangement means the hydroxyl group is attached to a carbon atom that is part of a carbon-carbon double bond, which defines it as an enol. The "(Z)-" designation in its formal IUPAC name indicates the stereochemistry around the double bond. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (Z)-undec-1-en-1-ol | nih.gov |
| Molecular Formula | C₁₁H₂₂O | nih.govnih.gov |
| CAS Number | 25377-71-3 | nih.govnih.gov |
| InChI | InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h10-12H,2-9H2,1H3/b11-10- | nih.gov |
| InChIKey | LEAQUNCACNBDEV-KHPPLWFESA-N | nih.gov |
| SMILES | CCCCCCCCC/C=C\O | nih.gov |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 170.29 g/mol | nih.gov |
| Topological Polar Surface Area | 20.2 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 9 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(Z)-undec-1-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h10-12H,2-9H2,1H3/b11-10- |
InChI Key |
LEAQUNCACNBDEV-KHPPLWFESA-N |
SMILES |
CCCCCCCCCC=CO |
Isomeric SMILES |
CCCCCCCCC/C=C\O |
Canonical SMILES |
CCCCCCCCCC=CO |
Origin of Product |
United States |
Synthetic Methodologies for Undec 1 En 1 Ol and Its Precursors
Chemical Synthesis Approaches
Chemical synthesis provides a versatile toolbox for the production of undec-1-en-1-ol and its precursors, utilizing fundamental reactions such as reduction, hydroboration, metathesis, and functionalization of alkenes.
Reductive Methodologies
Reductive methods are commonly employed for the synthesis of alcohols from carboxylic acids and their derivatives. A prominent example is the reduction of 10-undecenoic acid to 10-undecen-1-ol (B85765).
A highly efficient method involves the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like dry tetrahydrofuran (B95107) (THF). The reaction is typically carried out at 0 °C initially and then stirred at room temperature. This process can yield 10-undecen-1-ol in high purity (97%) after purification by column chromatography. chemicalbook.com Another example includes the reduction of 1-ferrocenyl-undec-10-en-1-one with LiAlH₄ in diethyl ether (Et₂O) at 273 K, which quantitatively yields 1-ferrocenyl-undec-10-en-1-ol. iucr.org
Reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and deuterium (B1214612) oxide (D₂O) offers a pathway to α,α-dideuterio alcohols. mdpi.com This method highlights the versatility of reductive techniques in introducing isotopic labels.
| Precursor | Reagent | Solvent | Temperature | Yield | Reference |
| 10-Undecenoic acid | LiAlH₄ | THF | 0 °C to RT | 97% | chemicalbook.com |
| 1-Ferrocenyl-undec-10-en-1-one | LiAlH₄ | Et₂O | 273 K | 99% | iucr.org |
| Acyl Chlorides | SmI₂/D₂O | THF | - | High | mdpi.com |
Hydroboration-Oxidation Strategies
Hydroboration-oxidation is a two-step reaction that converts alkenes and alkynes into alcohols with anti-Markovnikov regioselectivity. masterorganicchemistry.comwikipedia.orglibretexts.org This means the hydroxyl group attaches to the less substituted carbon of the double or triple bond. wikipedia.orglibretexts.org
For the synthesis of this compound, a terminal alkyne precursor would be required. The hydroboration of a terminal alkyne with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, yields the corresponding enol. libretexts.orgchemistrysteps.com This enol then tautomerizes to the more stable aldehyde. To obtain the primary alcohol, a terminal alkene is the appropriate starting material.
For instance, the hydroboration of 1-ferrocenyl-undec-10-en-1-ol with 9-BBN in THF, followed by an oxidative workup, successfully yields 1-ferrocenylundecane-1,11-diol. iucr.org This demonstrates the successful application of hydroboration-oxidation to a complex alkene. The reaction is stereospecific, resulting in a syn-addition of the hydrogen and boron atoms across the double bond. masterorganicchemistry.comwikipedia.org
| Alkene/Alkyne | Borane Reagent | Oxidation Agent | Key Feature | Product Type | Reference |
| Terminal Alkene | BH₃ or R₂BH | H₂O₂, NaOH | Anti-Markovnikov | Primary Alcohol | masterorganicchemistry.comwikipedia.orglibretexts.org |
| Terminal Alkyne | Disiamylborane, 9-BBN | H₂O₂, NaOH | Anti-Markovnikov | Aldehyde (via enol) | libretexts.orgchemistrysteps.com |
| 1-Ferrocenyl-undec-10-en-1-ol | 9-BBN | H₂O₂ | Synthesis of a diol | Diol | iucr.org |
Olefin Metathesis Approaches
Olefin metathesis is a powerful tool in oleochemistry for transforming unsaturated fatty acid derivatives. uantwerpen.bescielo.br This catalytic reaction allows for the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of various long-chain unsaturated compounds. scielo.brgoogle.com
Cross-metathesis reactions, particularly with ethylene (B1197577) (ethenolysis), are used to produce shorter-chain ω-unsaturated molecules from longer-chain fatty acid esters. scielo.br For example, the ethenolysis of methyl oleate (B1233923) can yield methyl dec-9-enoate (B1236301) and 1-decene. scielo.br This approach can be adapted to synthesize precursors for this compound.
Furthermore, a tandem self-metathesis-ester hydrogenation protocol has been developed to produce long-chain α,ω-diols from renewable fatty acid methyl esters. researchgate.net This method demonstrates the potential of combining metathesis with other transformations in a one-pot process. The development of functional-group-tolerant catalysts, such as those pioneered by Grubbs, has significantly expanded the scope of olefin metathesis in synthesizing complex molecules. uantwerpen.be
| Metathesis Type | Substrate Example | Co-reactant | Catalyst Type | Product Example | Reference |
| Cross-metathesis (Ethenolysis) | Methyl oleate | Ethene | Rhenium- or Molybdenum-based | Methyl dec-9-enoate | scielo.br |
| Self-metathesis | Fatty acid methyl esters | - | Ruthenium-based | Unsaturated diesters | researchgate.net |
| Tandem Metathesis-Hydrogenation | Fatty acid methyl esters | - | Ruthenium-based | Saturated/Unsaturated diols | researchgate.net |
Alkene Functionalization and Transformation Reactions
The direct functionalization of alkenes provides another synthetic route to valuable compounds. rsc.orgrsc.org Recent advancements have focused on developing methods for the direct conversion of simple starting materials into more complex molecules. nus.edu.sg
For instance, a novel strategy for the synthesis of substituted aziridines from alkenes has been developed using visible-light photoredox catalysis. rsc.org While not directly producing this compound, this illustrates the potential of modern catalytic methods to functionalize the double bond of a precursor like 1-undecene (B165158).
Another innovative approach involves the electrochemical synthesis of allylic amines from unactivated alkenes and secondary amines. researchgate.net This method proceeds through an electrophilic adduct generated from the alkene, which then reacts with an amine nucleophile. Such strategies could potentially be adapted for the introduction of a hydroxyl group or a precursor functional group at the allylic position of a long-chain alkene.
Hydrogenation of Unsaturated Fatty Acid Derivatives
The hydrogenation of unsaturated fatty acids and their esters is a well-established industrial process for modifying the properties of fats and oils. aocs.org This process can be controlled to selectively reduce double bonds or, under different conditions, reduce ester or carboxylic acid groups to alcohols. csic.es
For example, the hydrogenation of triolein (B1671897) catalyzed by an osmium catalyst can produce oleyl alcohol with high selectivity, leaving the carbon-carbon double bond intact. csic.es Similarly, a cobalt catalyst has been shown to hydrogenate carboxylic esters to the corresponding alcohols. csic.es
Conventional hydrogenation of unsaturated fatty acids often requires high temperatures and pressures in the presence of a nickel catalyst. google.com However, the use of a copper chromite adjunct catalyst can improve the efficiency of this process. google.com The controlled hydrogenation of a precursor like undecylenic acid or its ester could yield this compound, provided the double bond remains intact.
Biotechnological and Biocatalytic Synthesis Routes
Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. magtech.com.cnscielo.br
The use of enzymes or whole microorganisms for the synthesis of alcohols has been extensively explored. magtech.com.cn Asymmetric bioreduction of ketones is a particularly effective method for producing enantiopure alcohols. magtech.com.cn While not directly applied to this compound in the provided context, this approach could be used to synthesize chiral analogues.
Hydratases are enzymes that catalyze the addition of water to a carbon-carbon double bond. rsc.org For example, oleate hydratase converts oleic acid to (R)-10-hydroxystearic acid. rsc.org A similar enzymatic approach could potentially be developed for the hydration of 1-undecene to produce undecan-2-ol, a constitutional isomer of this compound. The development of multi-enzyme cascade reactions further expands the possibilities of biocatalysis for the synthesis of complex molecules in one-pot processes. acs.org
Fermentation Processes Utilizing Microorganisms
Direct fermentative production of this compound has not been specifically reported. However, microorganisms are known to produce a wide array of volatile organic compounds during fermentation, including various alcohols. For instance, during the spontaneous fermentation of Petit Manseng grapes, the related isomer Undec-2-en-1-ol was detected, with its concentration changing over the fermentation period nih.gov. This indicates that the microbial consortia present in spontaneous fermentations, which often include non-Saccharomyces yeasts, possess the enzymatic machinery to produce C11 unsaturated alcohols nih.govresearchgate.net.
Biotechnology, in a broader sense, utilizes microorganisms like yeasts and bacteria to produce long-chain unsaturated alcohols through fermentation, although specific examples often point to the more stable isomer, 10-undecen-1-ol nbinno.com. The general principle involves the conversion of sugars or other carbon sources into fatty acids and their derivatives by the microbial host researchgate.net.
Table 1: Production of Undec-2-en-1-ol during Spontaneous Wine Fermentation nih.gov Data represents the relative concentration of the compound at different stages of the fermentation process.
| Fermentation Day | Relative Concentration (Mean ± SD) |
|---|---|
| Day 0 | 0.70 ± 0.08 |
| Day 1 | 1.82 ± 0.09 |
| Day 4 | 2.29 ± 0.37 |
| Day 7 | 0.76 ± 0.12 |
| Day 11 | Not Detected |
| Day 14 | Not Detected |
Enzymatic Transformations and Biocatalytic Cascades
Enzymatic reactions and multi-enzyme cascades represent a powerful strategy for synthesizing specific chemical compounds under mild conditions uniovi.es. A biocatalytic cascade involves a series of sequential reactions where the product of one enzymatic step becomes the substrate for the next, all performed in a single reaction vessel acs.org.
While a dedicated enzymatic synthesis for this compound is not established, its formation has been noted as a minor product in other reactions. Specifically, the unspecific peroxygenase from Hypoxylon sp. EC38, a type of cytochrome P450 enzyme, was found to produce this compound as a secondary turnover product during the oxidation of dodecanoic acid.
Cytochrome P450 monooxygenases are a versatile class of enzymes capable of catalyzing a wide range of oxidation reactions, including the hydroxylation of fatty acids portlandpress.comresearchgate.net. The P450 peroxygenase subgroup, in particular, uses hydrogen peroxide (H₂O₂) as the oxidant to metabolize fatty acids, which can lead to the formation of terminal alkenes and hydroxylated products portlandpress.com. The general mechanism involves the binding of the fatty acid substrate, activation of oxygen via a heme-iron center, and subsequent oxidation of the substrate nih.gov. In some cases, this can result in desaturation reactions, forming a double bond nih.gov.
Biocatalytic cascades are frequently designed for the synthesis of alcohols from various precursors. These cascades can involve multiple enzymes, such as alcohol dehydrogenases (ADHs), ene-reductases, and monooxygenases, often requiring cofactor regeneration systems uniovi.esacs.org. For example, a two-enzyme system using a thermostable ADH and an ene-reductase has been used for the conversion of allylic alcohols acs.org. Although not applied to this compound specifically, such cascades demonstrate the potential for multi-step enzymatic synthesis of complex alcohols.
Whole-Cell Biotransformations
Whole-cell biotransformations utilize intact microbial cells as catalysts, which circumvents the need for enzyme purification and provides a native environment for cofactor regeneration uniovi.esnih.gov. This approach is widely used for producing alcohols, acids, and amines from various substrates magtech.com.cn.
There are no specific reports detailing the whole-cell biotransformation for the production of this compound. However, research on related compounds showcases the methodology's potential. For instance, recombinant E. coli cells have been engineered to act as whole-cell biocatalysts for the transformation of fatty acids into other valuable chemicals. In one study, E. coli cells expressing an alcohol dehydrogenase (ADH) from Micrococcus luteus and a Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida were used to convert ricinoleic acid into an ester precursor for 11-hydroxyundecanoic acid and 1,11-undecanedioic acid rsc.org. Similarly, whole-cell cascades have been constructed in E. coli to convert fatty acids from Chlorella oil into medium-chain fatty acids and their derivatives koreascience.kr.
These systems highlight a common strategy: expressing a heterologous pathway in a microbial host like E. coli and then using the resting or growing cells to convert an externally supplied substrate into a desired product nih.gov.
Table 2: Example of a Whole-Cell Biotransformation System rsc.org This table illustrates the efficiency of a whole-cell system for a related transformation, not for this compound.
| Parameter | Value |
|---|---|
| Biocatalyst | Recombinant E. coli expressing ADH and BVMO |
| Substrate | Ricinoleic Acid |
| Product | Heptyl 11-hydroxyundec-9-enoate |
| Cell Density (dry cells) | 20 g/L |
| Final Product Concentration | 53 mM |
| Volumetric Productivity | 6.6 mM/h |
| Molar Yield | 84% |
Engineered Biosynthetic Pathways
Metabolic engineering and synthetic biology allow for the design and construction of novel biosynthetic pathways in microorganisms to produce non-native chemicals google.com. This involves introducing heterologous genes and modifying native metabolic networks to channel precursors towards a target molecule researchgate.net.
No engineered biosynthetic pathway for the de novo production of this compound has been described. The development of such a pathway would face the significant challenge of the product's instability ontosight.ai. However, engineered pathways for other fatty alcohols and related C11 compounds are well-documented.
One general strategy for producing fatty alcohols in engineered microbes like E. coli involves:
Enhancing the production of fatty acyl-ACPs or fatty acyl-CoAs from central metabolism.
Introducing a thioesterase to convert these intermediates into free fatty acids.
Expressing a carboxylic acid reductase (CAR) or a fatty acyl-CoA reductase (FAR) to convert the fatty acid or its CoA-ester into a fatty aldehyde.
Finally, using an alcohol dehydrogenase (AHR) to reduce the aldehyde to the corresponding fatty alcohol researchgate.net.
As this compound is the enol tautomer of undecanal (B90771), an engineered pathway terminating at the aldehyde stage could theoretically yield the enol in a tautomeric equilibrium nih.gov.
Furthermore, researchers have successfully engineered yeast to produce novel C11 terpenoids by creating a synthetic pathway that generates an 11-carbon precursor, demonstrating the feasibility of producing non-canonical chain-length compounds in microbes researchgate.net. Another innovative approach involves engineering pathways for the biosynthesis of terminal alkynes, which are precursors to terminal alkenes nih.gov. A hypothetical pathway for this compound could involve the engineered production of its alkyne precursor, 10-undecyn-1-ol, followed by a selective reduction of the triple bond to a double bond.
Reaction Mechanisms and Catalytic Transformations of Undec 1 En 1 Ol
Fundamental Organic Reaction Pathways
The principal reaction pathways for undec-1-en-1-ol are dictated by its enol structure. The presence of the hydroxyl group enhances the nucleophilicity of the double bond, particularly at the alpha-carbon (the carbon adjacent to the hydroxyl-bearing carbon). fiveable.melibretexts.org Reactions typically proceed through the enol or its corresponding enolate anion, which is an even more powerful nucleophile. jove.commasterorganicchemistry.com
While typical alcohols can undergo nucleophilic substitution where the hydroxyl group is replaced, the primary "substitution" pathway for enols like this compound involves the enol acting as a nucleophile to attack an electrophile. fiveable.mepressbooks.pub This process is more accurately described as an α-substitution reaction, where a hydrogen atom on the α-carbon is replaced by an electrophile. fiveable.melibretexts.org
The general mechanism involves the electron-rich double bond of the enol attacking an electrophile (E⁺). This forms a resonance-stabilized cation intermediate, which then loses the hydroxyl proton to regenerate the carbonyl group, resulting in an α-substituted aldehyde. pressbooks.publibretexts.org
Enolate ions, formed by the deprotonation of the enol, are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. jove.com While reactions at the oxygen are possible, reactions with most electrophiles favor substitution at the α-carbon. jove.commsu.edu For instance, enolates readily react with alkyl halides in an Sₙ2 fashion to form α-alkylated carbonyl compounds. msu.eduucalgary.calibretexts.org For this reaction to be effective, a strong base that completely converts the carbonyl to the enolate is typically required to avoid competing reactions. msu.edu
| Reactant (Electrophile) | Reagent/Conditions | Key Intermediate | Product | Citation |
|---|---|---|---|---|
| Halogen (e.g., Br₂) | Acid catalyst (e.g., HBr) | Enol | 2-Bromoundecanal | utexas.edumasterorganicchemistry.com |
| Alkyl Halide (R-X) | Strong base (e.g., LDA) to form enolate | Enolate | 2-Alkylundecanal | ucalgary.calibretexts.org |
| Aldehyde/Ketone (Aldol Reaction) | Acid or base catalyst | Enol or Enolate | β-Hydroxy Carbonyl | msu.edulibretexts.orgwikipedia.org |
The direct elimination of the hydroxyl group (dehydration) from an enol like this compound to form an alkyne is not a typical reaction pathway. The hydroxyl group is a poor leaving group, and its removal would require protonation by a strong acid to form a better leaving group (H₂O). masterorganicchemistry.comlibretexts.org This process, analogous to the E1 or E2 mechanisms in saturated alcohols, is challenging for a vinyl alcohol because it would lead to a highly unstable vinylic carbocation intermediate in an E1 pathway. masterorganicchemistry.com
While the dehydration of alcohols is a common method for synthesizing alkenes, often requiring heat and a strong, non-nucleophilic acid like sulfuric or phosphoric acid, this is primarily effective for saturated alcohols. masterorganicchemistry.comlibretexts.org For this compound, the reactivity is dominated by tautomerization to undecanal (B90771).
A more relevant elimination process in the context of enol chemistry is the dehydration of aldol (B89426) addition products. libretexts.org If this compound (via its enolate) were to react with another molecule of undecanal in an aldol reaction, the resulting β-hydroxy aldehyde could then undergo dehydration, typically with heating under acidic or basic conditions, to yield an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.orgjove.com This elimination is favorable due to the formation of a stable, conjugated system. libretexts.org
Enols and their corresponding aldehydes are susceptible to oxidation. Aldehydes are among the most easily oxidized functional groups, readily converting to carboxylic acids with a variety of oxidizing agents, including strong ones like potassium permanganate (B83412) and chromic acid, or even milder ones like silver oxide. britannica.comjove.com
Given the rapid equilibrium between this compound and its more stable tautomer, undecanal, the oxidation of the enol effectively proceeds through the oxidation of the aldehyde. britannica.comjove.com Therefore, treatment of this compound with common oxidizing agents would be expected to yield undecanoic acid. Ketones are generally more resistant to oxidation, but aldehydes react readily because of the aldehydic proton which is easily abstracted during the process. jove.com
Another specialized oxidation relevant to enol chemistry is the Rubottom oxidation, which involves the oxidation of a silyl (B83357) enol ether with a peroxyacid to form an α-hydroxy carbonyl compound. wikipedia.org In this sequence, the enol form of undecanal would first be "trapped" as a silyl enol ether, which is then oxidized to produce an α-siloxy aldehyde. Subsequent hydrolysis yields 2-hydroxyundecanal.
| Starting Material | Reagent/Conditions | Major Product | Reaction Type | Citation |
|---|---|---|---|---|
| This compound (via Undecanal) | KMnO₄ or CrO₃/H₂SO₄ | Undecanoic acid | Aldehyde Oxidation | jove.com |
| This compound (via Undecanal) | Tollens' Reagent (Ag(NH₃)₂⁺) | Undecanoate | Mild Aldehyde Oxidation | jove.com |
| Silyl enol ether of Undecanal | 1. m-CPBA 2. H₃O⁺ or F⁻ source | 2-Hydroxyundecanal | Rubottom Oxidation | wikipedia.org |
The double bond in this compound is electron-rich and nucleophilic, making it highly reactive towards electrophiles, even more so than a typical alkene. pressbooks.publibretexts.org Electrophilic addition to an enol follows a different course than for a simple alkene. The initial attack by the electrophile occurs at the α-carbon, leading to a cation that is stabilized by the adjacent hydroxyl group. Instead of a subsequent nucleophilic attack to give an addition product, the intermediate rapidly loses a proton from the hydroxyl group to yield an α-substituted carbonyl compound. pressbooks.pub
This mechanism is the same as that described for α-substitution (Section 3.1.1). For example, the reaction with halogens like Br₂ in the presence of an acid catalyst results in α-halogenation, producing 2-haloundecanal. utexas.edumasterorganicchemistry.com
Acid-catalyzed hydration (addition of water) across the double bond of this compound is also possible. Following the same electrophilic addition mechanism, a proton would add to the α-carbon. The subsequent attack of water on the resulting carbocation at the C1 position would form a geminal diol (a 1,1-diol). Gem-diols are typically unstable and readily lose a molecule of water to revert to the corresponding carbonyl compound, which in this case would be undecanal.
The hydroxyl group of this compound can undergo reactions to form enol esters and enol ethers. These reactions are significant as they can "trap" the less stable enol tautomer, preventing its conversion back to the aldehyde. wikipedia.org
Esterification: Enol esters can be formed by reacting the enol with acylating agents like acyl chlorides or carboxylic anhydrides. wikipedia.org This process, known as O-acylation, is often performed under basic conditions. The resulting enol esters are valuable synthetic intermediates. sioc-journal.cn
Etherification: Enol ethers are formed by the O-alkylation of an enol or its enolate. msu.edu They can be synthesized through methods like the acid-catalyzed etherification of enols or by using specific metal catalysts. fiveable.methieme-connect.com For example, copper-promoted coupling of alcohols with vinyl boronate esters can produce enol ethers. organic-chemistry.org Enol ethers are generally more stable than the corresponding enols due to the electron-donating effect of the ether group. fiveable.me Silyl enol ethers, formed by reacting an enolate with a silyl halide (e.g., TMSCl), are particularly important intermediates in organic synthesis. wikipedia.orgrsc.org
Addition Reactions to the Alkene Moiety
Advanced Catalysis in this compound Chemistry
Modern catalysis offers sophisticated methods to control the reactivity of enols and their more reactive enolate counterparts. Catalysis is central to managing the keto-enol equilibrium, enhancing reaction rates, and achieving high levels of selectivity, particularly enantioselectivity. masterorganicchemistry.comwikipedia.org
Acid and Base Catalysis: The fundamental interconversion between undecanal and this compound is catalyzed by both acids and bases. libretexts.orgmsu.edu Acid catalysis proceeds by protonating the carbonyl oxygen, making the α-proton more acidic and facilitating its removal to form the enol. wikipedia.orgallen.in Base catalysis involves the direct deprotonation of the α-carbon to form the highly nucleophilic enolate anion. jove.comucalgary.ca
Asymmetric Catalysis: A major frontier in enol chemistry is the development of catalytic asymmetric reactions that proceed via enol or enolate intermediates. These methods allow for the synthesis of chiral α-substituted carbonyl compounds with high enantiopurity. tcichemicals.comnih.govresearchgate.net Key strategies include:
Chiral Lewis Acid Catalysis: Using a chiral Lewis acid to activate an electrophile, which then reacts with a pre-formed enolate or silyl enol ether. tcichemicals.comnih.gov
Chiral Base Catalysis: Employing a chiral base to deprotonate the carbonyl compound, thereby generating a chiral enolate intermediate directly. tcichemicals.com
Transition Metal Catalysis: Utilizing chiral transition metal complexes (e.g., based on palladium, iridium, rhodium, or copper) that form chiral metal enolates. tcichemicals.comnih.gov These intermediates can then react with various electrophiles in reactions like aldol additions and allylic alkylations with high stereocontrol. tcichemicals.comnih.govresearchgate.net
Recently, an "umpolung" (polarity inversion) strategy has been developed where a catalytic iridium-enolate, normally a nucleophile, is made to react with other nucleophiles like methanol (B129727) in the presence of an external reagent that inverts its polarity. nih.gov Such advanced catalytic systems enable the formation of complex molecules from simple precursors under mild, base-free conditions. nih.gov
Transition Metal-Catalyzed Reactions
Transition metals are pivotal in modern organic synthesis due to their ability to catalyze a wide array of reactions. ethz.chvapourtec.comacs.org In the context of this compound derivatives, palladium and ruthenium catalysts are particularly prominent.
Palladium(II)-catalyzed Aza-Claisen Rearrangement:
The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allylic imidates into allylic amides. researchgate.net The palladium(II)-catalyzed version of this reaction proceeds under mild conditions, often at room temperature, and is known for its high stereoselectivity. psu.edu The mechanism involves a cyclization-induced rearrangement, where the palladium(II) catalyst facilitates an intramolecular aminopalladation of the alkene, followed by reductive elimination to yield the amide product. psu.edu
A notable application is the highly diastereoselective synthesis of β-hydroxy-α-amino acids, which are important components of biologically active natural products. psu.edu In this process, an adjacent ether group can direct the facial coordination of the palladium(II) catalyst to the allylic system of trichloroacetimidates derived from allylic alcohols, leading to a highly stereoselective rearrangement. rsc.org This substrate-directed approach can achieve diastereomeric ratios as high as 14:1. psu.edu The presence of a re-oxidant, such as p-benzoquinone, can be crucial to suppress a competing Pd(0)-catalyzed pathway, leading to cleaner reactions and improved yields of the desired frontiersin.orgfrontiersin.org-sigmatropic rearrangement product. psu.edu
Ruthenium-catalyzed Olefin Metathesis:
Olefin metathesis is a versatile reaction that redistributes carbon-carbon double bonds. tcichemicals.com Ruthenium complexes, particularly those developed by Grubbs and Hoveyda, are highly effective catalysts for this transformation. tcichemicals.com These catalysts have seen wide application in organic synthesis, including ring-closing metathesis (RCM) to form cyclic compounds. gla.ac.uk
In the context of this compound derivatives, ruthenium-catalyzed olefin metathesis can be employed to construct various cyclic and macrocyclic structures. For instance, a one-pot tandem aza-Claisen rearrangement and ring-closing metathesis has been used to synthesize amino-substituted cycloheptene (B1346976) rings. researchgate.net The choice of catalyst is critical for achieving high stereoselectivity, with some ruthenium catalysts supported by dithiolate ligands being capable of producing E-macrocycles with exceptional selectivity (>99% E). caltech.edu The efficiency of these reactions can sometimes be enhanced by additives; for example, copper(I) iodide has been shown to act as an effective co-catalyst in certain olefin cross-metathesis reactions, leading to faster rates and avoiding chlorinated solvents. nih.gov Furthermore, the development of water-soluble catalysts like AquaMet allows for olefin metathesis to be performed in aqueous media. tcichemicals.com
| Catalyst System | Reaction Type | Key Features |
| Palladium(II) Chloride/p-Benzoquinone | Aza-Claisen Rearrangement | High diastereoselectivity (up to 14:1), mild conditions, ether-directed. psu.edu |
| Grubbs' Catalysts (1st & 2nd Gen) | Olefin Metathesis | Effective for C-C bond redistribution, used in RCM. tcichemicals.comnih.gov |
| Hoveyda-type Catalysts | Olefin Metathesis | Highly active, form intramolecular chelation. tcichemicals.com |
| nitro-Grela | Olefin Metathesis | Effective for trans-selective reactions. tcichemicals.com |
| AquaMet | Olefin Metathesis | Suitable for reactions in water. tcichemicals.com |
| Ruthenium Dithiolate Catalysts | Olefin Metathesis | Exceptional E-selectivity (>99%) in macrocyclization. caltech.edu |
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal- and biocatalysis. umich.eduorganic-chemistry.orgmdpi.com These catalysts are often inexpensive, non-toxic, and stable in air and water. umich.edu
For derivatives of this compound, organocatalytic methods can be applied to construct complex chiral molecules. For example, organocatalytic cascade reactions, which create multiple bonds and stereocenters in a single pot, are highly efficient. umich.edu Catalysts derived from natural products like Cinchona alkaloids are often employed. researchgate.net These can act as chiral bases or nucleophiles to promote various transformations. unipi.it
A common strategy involves aminocatalysis, where primary or secondary amines activate carbonyl compounds through the formation of enamine or iminium ion intermediates. umich.eduunits.it For instance, primary amine-thiourea catalysts can facilitate highly selective Michael additions of aldehydes to nitroolefins, a key step in the asymmetric synthesis of carbohydrate derivatives. nih.gov The stereochemical outcome of subsequent reactions, like the Henry reaction, can be controlled by the choice of base, such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govmetu.edu.tr
Chemoenzymatic Cascades and Hybrid Catalysis
Chemoenzymatic cascades combine the selectivity of biocatalysts with the productivity of chemical catalysts in one-pot reactions, offering efficient and sustainable synthetic routes. illinois.edunih.gov This approach reduces the number of purification steps and can enhance stereochemical control. illinois.edu
A key challenge is the compatibility of the different catalytic systems. illinois.edu However, successful examples include the combination of olefin metathesis with enzymatic hydrolysis to produce cyclic malonic acid monoesters. illinois.edu In such sequential processes, a ruthenium carbene complex first catalyzes the ring-closing metathesis, and then an enzyme like pig liver esterase performs the selective hydrolysis. illinois.edu
Hybrid catalysis seeks to create catalysts with multiple, complementary catalytic activities. illinois.edu This can be achieved by immobilizing both a chemical catalyst and an enzyme on a support or by creating enzyme-metal nanoparticle hybrids. illinois.edumdpi.com These integrated systems can facilitate reactions that would be difficult to achieve with either catalyst alone, opening new avenues for the synthesis of complex molecules from simple precursors. illinois.edu For example, a chemoenzymatic cascade involving an enzymatic aerobic oxidation followed by an organocatalytic asymmetric bond formation has been developed to produce chiral building blocks. chemrxiv.org
Stereochemical Aspects of Reactions
The control of stereochemistry is a fundamental aspect of modern organic synthesis, particularly when targeting biologically active molecules where specific stereoisomers are required. wikipedia.orguwindsor.ca Reactions involving this compound and its derivatives often employ sophisticated strategies to achieve high levels of stereoselectivity.
Stereoselective and Enantioselective Transformations
Stereoselective reactions produce an unequal mixture of stereoisomers, while enantioselective reactions specifically favor the formation of one enantiomer over the other. wikipedia.org
In the context of this compound derivatives, the palladium(II)-catalyzed aza-Claisen rearrangement is a prime example of a highly stereoselective process. psu.edu The reaction proceeds through a well-ordered, chair-like transition state, which allows for excellent transfer of chirality from the starting allylic alcohol to the final allylic amide. psu.edu The use of a chiral substrate with a directing group, such as a MOM-ether, can lead to exceptional diastereoselectivity. psu.edursc.org
Enantioselective transformations are often achieved using chiral catalysts. For example, monoterpene-based aminodiols have been used as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with varying degrees of enantiomeric excess. mdpi.com Similarly, chiral BINOL-derived catalysts have been developed for a range of asymmetric reactions, including aldol and Mannich reactions. frontiersin.orgsigmaaldrich.com
Diastereoselective Control in Synthesis
Diastereoselective reactions establish a preferred relative stereochemistry when forming two or more chiral centers. wikipedia.org This is crucial for synthesizing complex molecules with multiple stereocenters.
Substrate-directed reactions are a powerful tool for achieving diastereoselective control. psu.edu As seen in the aza-Claisen rearrangement, a functional group within the substrate can direct the approach of the catalyst, leading to a specific stereochemical outcome. psu.eduresearchgate.net Another strategy is the use of temporary silicon-tethered ring-closing metathesis (TST-RCM), which allows for the (Z)-selective coupling of silaketals and subsequent substrate-controlled stereoselective functionalization to produce polyoxygenated motifs. liverpool.ac.uk
The stereochemical outcome of a reaction can also be influenced by the catalyst and reaction conditions. For example, in the synthesis of carbohydrate derivatives via a Michael-Henry reaction sequence, a catalyst-controlled Michael reaction is followed by a substrate-controlled Henry reaction, leading to dideoxytalose derivatives with high stereoselectivity. nih.gov Simply changing the base from triethylamine to DBU can switch the diastereoselectivity to favor the formation of dideoxymannose derivatives. nih.gov
Chiral Catalyst Development for this compound Derivatives
The development of new chiral catalysts is central to advancing asymmetric synthesis. frontiersin.org For transformations involving derivatives of this compound, a variety of chiral catalysts have been explored.
Chiral Ligands for Metal Catalysts: BINOL and its derivatives are widely used ligands in asymmetric synthesis. sigmaaldrich.com Vaulted biaryl ligands like VANOL and VAPOL, when complexed with metals such as zirconium, have shown to be highly effective catalysts for asymmetric imine aldol reactions, often providing higher induction than BINOL-derived catalysts. sigmaaldrich.com
Organocatalysts: Chiral aldehydes derived from BINOL have been successfully used to catalyze the asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.org Cinchona alkaloids and their derivatives, either in their monomeric or dimeric forms, can be immobilized on polymer supports and used as recyclable catalysts for reactions like the asymmetric dimerization of ketenes. unipi.it
Hybrid Catalysts: The combination of chiral organocatalysts with transition metals in a ternary catalytic system has been shown to be effective for reactions such as the α-allylation of N-unprotected amino acid esters. frontiersin.org
The choice of catalyst is often specific to the desired transformation, and ongoing research continues to expand the toolkit of chiral catalysts available for the stereoselective synthesis of complex molecules derived from this compound. vapourtec.com
| Catalyst Type | Example Catalyst/Ligand | Application | Stereochemical Control |
| Chiral Metal Complex | Zr-VANOL/VAPOL | Asymmetric Imine Aldol Reaction | High enantiomeric induction. sigmaaldrich.com |
| Chiral Metal Complex | (R)-MeO-DTBM-BIPHEP-(AuCl)₂ | Enantioselective Ring Expansion | High enantioselectivity. rsc.org |
| Organocatalyst | Chiral BINOL Aldehyde | Asymmetric α-functionalization | High activity and stereoselectivity. frontiersin.org |
| Organocatalyst | Polymer-supported Cinchona Alkaloids | Asymmetric Ketene Dimerization | Good yield and excellent enantiopurity. unipi.it |
| Organocatalyst | Primary Amine-Thiourea | Asymmetric Michael Addition | High anti-selectivity. nih.gov |
Derivatization Strategies and Polymerization Chemistry Involving Undec 1 En 1 Ol
Formation of Esters, Ethers, and Carboxylic Acids
The hydroxyl group of undec-1-en-1-ol is a prime site for derivatization, enabling the formation of esters, ethers, and, through further oxidation, carboxylic acids. These derivatives are valuable intermediates in the synthesis of polymers and other functional materials.
Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is a fundamental transformation for this compound. medcraveonline.comlibretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by acids or enzymes. medcraveonline.com For instance, the reaction of undec-10-en-1-ol with 10-undecenoic acid produces undec-10-en-1-yl undec-10-enoate (B1210307), a key monomer for acyclic diene metathesis (ADMET) polymerization. mdpi.com The Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters. masterorganicchemistry.com Various catalysts, including sulfuric acid and tosic acid, are often employed. masterorganicchemistry.com The process is an equilibrium reaction, and often the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com
Ether synthesis from this compound can be achieved through methods like the palladium-catalyzed cleavage of olefinic dialkyl carbonates, which results in the formation of ethers after the elimination of carbon dioxide. researchgate.net This process has been demonstrated with fatty alcohols like undec-10-en-1-ol with considerable yields. researchgate.net Another approach involves the reduction of esters, which can be catalyzed by gallium bromide (GaBr3) using siloxanes as the reducing agent. researchgate.net
The conversion of the terminal hydroxyl group of this compound to a carboxylic acid can be accomplished through various oxidation methods. This transformation introduces a new functional group, expanding the range of possible subsequent reactions. Derivatization methods for carboxylic acids are well-established and include conversion to esters, amides, and acyl hydrazides. thermofisher.com
Polymerization Reactions
The presence of a terminal double bond in this compound and its derivatives makes it a suitable monomer for several types of polymerization reactions, leading to the formation of polyesters and other copolymers with tunable properties.
Polytransesterification Reactions
Polytransesterification is a step-growth polymerization method used to synthesize polyesters. In this process, a diester is reacted with a diol in the presence of a catalyst. Novel metal-containing fatty polyesters have been synthesized through polytransesterification reactions between dimethyl terephthalate (B1205515) (DMT) and silylated or germylated derivatives of undec-10-en-1-ol. jcchems.comresearchgate.netscienceopen.com These reactions have been shown to produce polyesters with good yields and acceptable molecular weights within a short polymerization time. jcchems.comresearchgate.netscienceopen.com The resulting polymers exhibit thermal degradation temperatures above 400°C, indicating greater stability than their corresponding monomers. jcchems.comresearchgate.netscienceopen.comresearchgate.net
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for synthesizing linear polymers from α,ω-dienes. acs.orgrsc.org The ADMET polymerization of undec-10-en-1-yl undec-10-enoate, a monomer derived from undec-10-en-1-ol, has been successfully demonstrated using second-generation Grubbs catalysts. mdpi.comrsc.org This reaction yields high molecular weight unsaturated polyesters. mdpi.comrsc.org
The molecular weight of the resulting polymers can be controlled by the addition of terminal olefins. mdpi.com Subsequent hydrogenation of the unsaturated polyester (B1180765) backbone can produce saturated polyesters with different thermal properties. mdpi.com For example, the hydrogenation of the polyester derived from undec-10-en-1-yl undec-10-enoate results in a saturated polyester with a melting temperature of 103°C. mdpi.com
ADMET polymerization has also been employed to create copolyesters by reacting bis(10-undecenoate)s with various diols. mdpi.comacs.org The properties of these copolymers, such as molecular weight and melting temperature, can be tuned by varying the comonomer ratios. mdpi.com For instance, copolyesters of undec-10-en-1-yl undec-10-enoate and trehalose (B1683222) bis(10-undecenoate) have been synthesized, with the molecular weight and melting temperature decreasing as the proportion of the former increases. mdpi.com
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|---|---|
| G2 | 0.5 | 80 | 24 | 22,000 | - | mdpi.com |
| G2 | 1.0 | 80 | 24 | 26,500 | - | mdpi.com |
| G1 | - | - | 48 | 28,000 | 1.9 | mdpi.com |
Synthesis of Polyesters and Copolymers
Beyond polytransesterification and ADMET, this compound derivatives are utilized in the synthesis of a broad range of polyesters and copolymers. Bio-based long-chain aliphatic polyesters have been synthesized via the ADMET polymerization of α,ω-dienes derived from plant oils, including derivatives of undec-10-en-1-ol. mdpi.com These polymerizations, often conducted in bulk or ionic liquids, can yield high molar mass polymers. mdpi.com
For instance, the polymerization of bis(undec-10-enoate)s with diols like isosorbide, isomannide, and 1,3-propanediol (B51772) using a molybdenum-alkylidene catalyst has produced polyesters with high number-average molecular weights (Mn) ranging from 44,400 to 49,400 g/mol . acs.org Subsequent hydrogenation of these unsaturated polyesters yields saturated polymers without significant changes in molecular weight or polydispersity. acs.org
Copolymers can also be created by incorporating other monomers. For example, copolymers of undec-10-en-1-yl undec-10-enoate and undeca-1,10-diene have been synthesized, exhibiting high melting temperatures that depend on the monomer ratio. acs.org
Functionalization for Material Science Applications
The chemical reactivity of this compound allows for its functionalization with various moieties to create materials with specific properties for advanced applications.
Introduction of Electroactive Moieties (e.g., Ferrocene)
Ferrocene (B1249389) is an organometallic compound known for its stability and advantageous electrical properties, making it a desirable component in electroactive materials. researchgate.netacs.org The functionalization of polymers with ferrocene can impart redox activity, which is useful for applications in sensors, catalysts, and electroactive materials. researchgate.net
Silylated and Germylated Derivatives for Polymeric Materials
The introduction of silicon (silylation) and germanium (germylation) into the molecular structure of undec-10-en-1-ol yields monomers that can be polymerized to create materials with unique thermal and structural properties. Research in this area has led to the development of novel lineal polyesters through polytransesterification reactions. jcchems.comresearchgate.net
A key study in this field involved the synthesis of silylated and germylated derivatives of undec-10-en-1-ol, which were then copolymerized with dimethyl terephthalate (DMT). jcchems.comresearchgate.net The aim was to create novel metallized fatty polyesters and to study their properties.
The synthesis of the silylated and germylated monomers was achieved with high yields. These monomers were then subjected to polytransesterification with DMT. The resulting polymers were characterized to determine their structure and molecular weights. Notably, even with a polymerization time of just one hour, the polymers exhibited acceptable molecular weights. jcchems.comresearchgate.net
Thermogravimetric analysis (TGA) of these new polyesters revealed that they possess greater thermal stability than their corresponding monomers. The polymers showed thermal degradation beginning at temperatures above 400°C, indicating their potential for applications where high thermal resistance is required. jcchems.comresearchgate.net
Furthermore, analysis of germylated branched polyesters, also derived from fatty compounds, showed that these materials are typically amorphous, lacking any crystalline phase, and exhibit thermal decomposition at temperatures exceeding 300°C. researchgate.netresearchgate.net The insolubility of these branched polyesters in common organic solvents is attributed to their polydimensional structure. researchgate.net
The incorporation of silyl (B83357) and germyl (B1233479) groups into the polymer backbone influences the final properties of the material. For instance, an increase in the miscibility of the reactants during polymerization can lead to polymers with higher molecular weights, which in turn can result in higher pyrolysis residues. researchgate.net
The following table summarizes the key findings from the polymerization of silylated and germylated undec-10-en-1-ol derivatives with dimethyl terephthalate.
| Monomer Derivative | Polymerization Method | Key Polymer Characteristics | Thermal Degradation Temp. (°C) |
| Silylated undec-10-en-1-ol | Polytransesterification with DMT | Acceptable molecular weight, higher thermal stability than monomer | > 400 |
| Germylated undec-10-en-1-ol | Polytransesterification with DMT | Acceptable molecular weight, higher thermal stability than monomer | > 400 |
| Germylated fatty tri-alcohol | Trans-esterification with DMT | Insoluble in classic organic solvents, amorphous structure | > 300 |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying compounds, as well as for quantification.
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. acs.org Long-chain alcohols like undecenols are well-suited for GC analysis, often after derivatization to increase their volatility and improve peak shape. gerli.com A common derivatization method is silylation. gerli.com
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by a carrier gas (such as helium or nitrogen) through a capillary column. tandfonline.comnih.gov The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling-point liquid coated on the inside of the column). The retention time (the time it takes for a compound to travel through the column) is a characteristic property used for identification. For quantification, a flame ionization detector (FID) is commonly employed. acs.orgtandfonline.com
The NIST WebBook reports a normal alkane retention index (RI) of 1664 for 10-undecen-1-ol (B85765) on a polar Carbowax 20M column, which is a common stationary phase for alcohol analysis. nist.gov
Table 3: Example GC Parameters for Long-Chain Alcohol Analysis tandfonline.com
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID/MS |
| Column | Capillary (e.g., SE-30 or Carbowax) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~280 °C |
| Oven Program | Temperature ramp (e.g., 120 °C to 280 °C at 3 °C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds like undec-1-en-1-ol. plantsjournal.com Given the non-polar nature of this long-chain alcohol, reversed-phase (RP) HPLC is the most common mode of analysis. sielc.comsielc.comsielc.comsielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture.
For this compound and similar unsaturated alcohols, a typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.comsielc.com An acid, such as phosphoric acid, is often added to the mobile phase to ensure consistent ionization and improve peak shape. sielc.com However, for applications requiring coupling with mass spectrometry (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.comsielc.comsielc.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. waters.com This results in markedly higher resolution, improved sensitivity, and significantly faster analysis times. Methods developed for HPLC can often be modernized and transferred to UPLC systems, leading to substantial reductions in both analysis time and solvent consumption. waters.com For instance, an HPLC method can be adapted for UPLC by using columns with smaller particle sizes (e.g., <3 µm) and adjusting the flow rate and gradient accordingly. sielc.comsielc.com
Table 1: Exemplary HPLC/UPLC Conditions for Long-Chain Unsaturated Alcohols
| Parameter | Condition | Compound Class | Reference |
|---|---|---|---|
| Mode | Reversed-Phase (RP) | Unsaturated Alcohols | sielc.com |
| Stationary Phase | C18 (ODS) | Unsaturated Alcohols | sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile (MeCN) / Water / Acid | Unsaturated Alcohols | sielc.comsielc.comsielc.comsielc.com |
| Acid Modifier (Standard Detection) | Phosphoric Acid | General RP-HPLC | sielc.com |
| Acid Modifier (MS Detection) | Formic Acid | LC-MS | sielc.comsielc.com |
| UPLC Particle Size | < 3 µm | General UPLC | sielc.comsielc.comwaters.com |
Column Chromatography for Purification and Separation
Column chromatography is an indispensable technique for the preparative purification and separation of this compound from reaction mixtures or natural extracts. This solid-liquid chromatography method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.
For a moderately polar compound like this compound, silica (B1680970) gel is the most commonly used stationary phase. beilstein-journals.orgfigshare.com The separation is achieved by eluting the column with a solvent system of appropriate polarity. A common strategy involves using a non-polar solvent like hexane (B92381) or pentane (B18724) mixed with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. beilstein-journals.orgfigshare.comcore.ac.uk The polarity of the mobile phase is optimized to achieve good separation between the target compound and any impurities. The process typically starts with a lower polarity solvent system, and the polarity can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase. The progress of the separation is often monitored by Thin Layer Chromatography (TLC).
Table 2: Typical Column Chromatography Systems for Undecenol Purification
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | Silica Gel | Purification of polar/moderately polar compounds | beilstein-journals.orgfigshare.comrsc.org |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Mixtures | Elution of compounds based on polarity | beilstein-journals.orgfigshare.com |
| Example Ratio 1 | 9:1 (Hexane:EtOAc) | Elution of less polar compounds | beilstein-journals.org |
| Example Ratio 2 | 10-20% (EtOAc in Pentanes) | Gradient elution for separating complex mixtures | core.ac.uk |
| Technique | Flash Chromatography or Gravity Column | Preparative scale purification |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used for the qualitative analysis of this compound. libretexts.org It is primarily employed to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the purity of a sample. libretexts.orgmsu.edu TLC operates on the same separation principles as column chromatography, involving a stationary phase (typically silica gel coated on a plate) and a mobile phase. aga-analytical.com.pl
A small spot of the sample dissolved in a volatile solvent is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of the developing solvent (mobile phase). As the solvent ascends the plate via capillary action, it separates the sample components based on their differing affinities for the stationary and mobile phases. libretexts.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and move shorter distances. libretexts.org For primary alcohols like this compound, a common mobile phase is a mixture of hexane and ethyl acetate. msu.edu
Since this compound is colorless, visualization of the separated spots requires specific techniques. A common method is exposure to ultraviolet (UV) light if the compound or impurities are UV-active. illinois.edu Alternatively, the plate can be treated with a staining agent. Stains like potassium permanganate (B83412) (KMnO₄) or vanillin/sulfuric acid are effective for visualizing alcohols, which appear as distinct spots on the plate. illinois.edu
Table 3: Thin Layer Chromatography (TLC) Parameters for this compound Analysis
| Parameter | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Stationary Phase | Silica gel on a plastic or glass plate | Standard for separating moderately polar compounds | libretexts.orgaga-analytical.com.pl |
| Mobile Phase | Mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | The ratio is optimized to achieve an Rf value between 0.2 and 0.8 for good separation | libretexts.orgmsu.edu |
| Application | Monitoring reaction progress, purity assessment | Allows for rapid checks on the conversion of reactants to products | libretexts.orgmsu.edu |
| Visualization | UV light (if applicable), Potassium Permanganate (KMnO₄) stain, Vanillin/Sulfuric Acid stain | KMnO₄ and Vanillin are general stains for oxidizing compounds like alcohols | illinois.edu |
| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front | Characteristic for a compound in a specific solvent system; indicates polarity | libretexts.org |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that combines advantages of both gas and liquid chromatography. scispace.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. shimadzu.co.ukmdpi.com Supercritical CO₂ is non-toxic, non-flammable, and can be recycled, making SFC a form of "green chemistry". selvita.com The low viscosity and high diffusivity of the supercritical mobile phase allow for high flow rates and fast, efficient separations, often superior to those achieved with HPLC. scispace.comchromatographyonline.com
SFC is particularly well-suited for the analysis and purification of non-polar compounds and for the separation of chiral molecules. scispace.comresearchgate.net For the analysis of this compound, its relatively low polarity makes it an ideal candidate for SFC. To modulate the solvent strength and improve peak shapes, especially for more polar analytes, organic modifiers such as methanol (B129727) are often added to the CO₂ mobile phase. researchgate.net
A significant application of SFC is in chiral separations to resolve enantiomers. selvita.comnih.goveuropeanpharmaceuticalreview.com Using a chiral stationary phase (CSP), SFC can often provide better and faster enantiomeric separations than HPLC. chromatographyonline.com The different solvating environment in SFC compared to LC can lead to unique chiral recognition mechanisms and complementary selectivity. chromatographyonline.com This makes SFC a valuable tool for the stereoselective analysis of chiral alcohols.
Table 4: Principles and Applications of SFC for this compound
| Parameter | Description | Advantage | Reference |
|---|---|---|---|
| Mobile Phase | Supercritical Carbon Dioxide (CO₂) with organic modifiers (e.g., Methanol) | Low viscosity, high diffusivity, environmentally friendly | shimadzu.co.ukmdpi.comselvita.com |
| Stationary Phases | Standard (achiral) or Chiral Stationary Phases (CSPs) similar to HPLC | Versatile, applicable for both achiral and chiral separations | chromatographyonline.com |
| Key Applications | Analysis of non-polar compounds, chiral separations, preparative purification | Well-suited for long-chain alcohols and their enantiomers | scispace.comselvita.comresearchgate.net |
| Performance | High efficiency, high speed, reduced analysis time | Faster than traditional HPLC | chromatographyonline.com |
| Detection | UV, Mass Spectrometry (MS) | Compatible with standard detectors for quantification and identification | researchgate.net |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the unambiguous identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. nih.gov this compound is sufficiently volatile to be analyzed by GC. In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. frontiersin.org This mass spectrum acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries like that of the National Institute of Standards and Technology (NIST). nist.gov To improve the volatility and thermal stability of alcohols for GC analysis, they are often derivatized, for example, by converting them to their trimethylsilyl (B98337) (TMS) ethers. microbiologyresearch.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of compounds that are thermally unstable or not sufficiently volatile for GC, including many long-chain alcohols. thermofisher.com It combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. waters.com For this compound, a reversed-phase LC method would be used, coupled to an MS detector via an appropriate ionization source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.com ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, generating protonated molecules [M+H]⁺ or other adducts that allow for the determination of the molecular weight. The use of MS detection provides high selectivity, allowing for the quantification of the analyte even in complex matrices where chromatographic separation may be incomplete. acs.orgrsc.org
Table 5: Hyphenated Techniques for this compound Analysis
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | Analysis of volatile compounds. Provides structural information via fragmentation patterns. Derivatization to TMS-ether can improve analysis. | nih.govmicrobiologyresearch.orgnih.gov |
| LC-MS | Separation by liquid chromatography, identification by mass spectrometry. | Ideal for less volatile or thermally labile compounds. High sensitivity and selectivity. ESI is a common ionization source. | thermofisher.comacs.orgrsc.org |
Computational Chemistry and Theoretical Molecular Modeling of Undec 1 En 1 Ol Systems
Quantum Mechanical (QM) Approaches (e.g., Hartree-Fock, Density Functional Theory)
Quantum mechanical methods are fundamental to understanding the electronic structure of molecules. wikipedia.org These ab initio or first-principles methods solve the Schrödinger equation to yield information about molecular energies, geometries, and properties. usp.br
Density Functional Theory (DFT): DFT has become one of the most popular QM methods due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jpuiuc.edu Unlike wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. gu.se Various functionals (e.g., B3LYP, PBE) have been developed to approximate the exchange-correlation energy, which accounts for the complex quantum effects that HF theory omits. sumitomo-chem.co.jp DFT is widely used to predict geometries, vibrational frequencies, reaction energies, and barrier heights for molecules like Undec-1-en-1-ol with greater accuracy than HF.
Below is a table of theoretical properties for (Z)-undec-1-en-1-ol, similar to data that would be generated using QM approaches and is available on public databases.
| Property | Value | Method/Source |
| Molecular Formula | C₁₁H₂₂O | PubChem nih.gov |
| Molecular Weight | 170.29 g/mol | PubChem nih.gov |
| IUPAC Name | (Z)-undec-1-en-1-ol | Computed by LexiChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs nih.gov |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs nih.gov |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs nih.gov |
| Rotatable Bond Count | 8 | Computed by Cactvs nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Mechanics (MM) and Hybrid QM/MM Methods
For large systems where full QM calculations are computationally prohibitive, molecular mechanics and hybrid methods offer a viable alternative.
Molecular Mechanics (MM): MM methods use classical physics to model molecular systems. wikipedia.org Atoms are treated as spheres, and bonds are treated as springs. The energy of the system is calculated using a force field—a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. wikipedia.org MM is particularly useful for exploring the vast conformational space of flexible molecules like this compound, which has a long alkyl chain, and for simulating molecular dynamics over nanosecond timescales. nih.gov
Hybrid QM/MM Methods: Hybrid QM/MM methods combine the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.gov This approach partitions the system into two regions: a core region of chemical interest, which is treated with a QM method, and the surrounding environment, which is described by an MM force field. uiuc.eduresearchgate.netnumberanalytics.com For a reaction involving this compound, the reactive center (the C=C-OH enol functional group) would be defined as the QM region, while the long, relatively inert nonyl chain would be treated with MM. nih.gov This allows for the accurate modeling of bond-breaking and bond-forming events without the prohibitive cost of treating the entire molecule at a high level of quantum theory. q-chem.com
Reaction Mechanism Elucidation through Computational Studies
Computational studies are powerful tools for mapping the pathways of chemical reactions, providing detailed information about intermediates and energy barriers. sumitomo-chem.co.jpnih.gov
A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. mdpi.com Locating and characterizing the TS is crucial for understanding a reaction's mechanism and kinetics. QM methods, particularly DFT, are employed to find the saddle point on the potential energy surface corresponding to the TS. researchgate.net For this compound, this could involve modeling its tautomerization to its more stable aldehyde form, undecanal (B90771). The computational search would identify the specific geometry of the transition state for the intramolecular proton transfer and calculate its energy relative to the reactant enol.
The reaction coordinate is a one-dimensional parameter representing the progress of a reaction from reactants to products. wikipedia.org Computationally, this is often visualized as an intrinsic reaction coordinate (IRC) path, which traces the minimum energy pathway connecting the transition state down to the reactants and products. wikipedia.org An energy profile can be plotted along this coordinate, showing the relative energies of the reactants, transition state(s), any intermediates, and the final products. mdpi.com This analysis provides a clear visual depiction of the energy barriers and thermodynamic driving forces of the reaction.
Once the energy of the transition state (the activation energy, Eₐ) is calculated, it can be used within the framework of Transition State Theory (TST) to predict the reaction rate constant (k). The Arrhenius equation relates the rate constant to the activation energy and temperature. unizin.org Computational chemistry allows for the a priori prediction of reaction kinetics, which can guide experimental work. libretexts.orgox.ac.uk The accuracy of the predicted rate depends heavily on the chosen computational method and the inclusion of factors like solvent effects and tunneling corrections. sumitomo-chem.co.jp
The following table illustrates hypothetical kinetic data for the tautomerization of this compound to undecanal, as could be predicted by computational studies.
| Computational Method | Basis Set | Activation Energy (Eₐ) (kJ/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |
| HF | 6-31G | 155 | 2.1 x 10⁻¹² |
| B3LYP | 6-31G | 110 | 4.5 x 10⁻⁵ |
| B3LYP | 6-311+G** | 105 | 3.2 x 10⁻⁴ |
| MP2 | cc-pVTZ | 102 | 1.8 x 10⁻³ |
This table is interactive and contains hypothetical data for illustrative purposes. It demonstrates how the choice of theoretical method and basis set can influence the predicted kinetic parameters.
Reaction Coordinate Analysis
Conformation and Stereoisomerism Analysis
Computational methods are invaluable for analyzing the three-dimensional structure of molecules, including their various conformations and stereoisomers. wiley.com
This compound can exist as stereoisomers due to the restricted rotation around the carbon-carbon double bond. uou.ac.in This gives rise to (E) and (Z) isomers, which are diastereomers with different physical and chemical properties. uou.ac.in
(Z)-undec-1-en-1-ol: The highest priority groups (the hydroxyl group and the nonyl chain) are on the same side of the double bond.
(E)-undec-1-en-1-ol: The highest priority groups are on opposite sides of the double bond.
Below is a table showing hypothetical relative energies for the stereoisomers and selected conformers of this compound.
| Isomer | Conformation | Relative Energy (kJ/mol) | Computational Method |
| (Z)-Isomer | Fully Extended (anti) | 0.00 | B3LYP/6-31G |
| (Z)-Isomer | Gauche (g⁺) at C3-C4 | 2.5 | B3LYP/6-31G |
| (E)-Isomer | Fully Extended (anti) | 4.2 | B3LYP/6-31G |
| (E)-Isomer | Gauche (g⁺) at C3-C4 | 6.8 | B3LYP/6-31G |
This table presents hypothetical data to illustrate the energy differences that computational analysis can reveal between stereoisomers and conformers.
Structure-Activity Relationship (SAR) Studies: Theoretical and Mechanistic Insights
Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and material science for designing molecules with desired biological activities or physical properties. These studies correlate the three-dimensional structure of a molecule with its functional activity. In the context of this compound, theoretical SAR studies would explore how its specific structural features—the eleven-carbon chain, the position of the double bond at C1, and the hydroxyl group on the same carbon—influence its potential interactions with biological targets or its chemical reactivity.
Mechanistic insights derived from computational modeling can elucidate the step-by-step pathway of reactions involving this compound. Techniques such as Density Functional Theory (DFT) can be used to model transition states, reaction intermediates, and calculate activation energies, providing a detailed understanding of its reactivity. For instance, modeling could predict the mechanism of its tautomerization to undecanal or its participation in pericyclic reactions.
Although specific published SAR studies for this compound are scarce, a hypothetical study could involve generating molecular descriptors and correlating them with a measured activity. These descriptors can be categorized as electronic, steric, and thermodynamic.
Table 1: Illustrative Molecular Descriptors for a Hypothetical SAR Study of this compound Analogs (Note: This table is for illustrative purposes to demonstrate the methodology of an SAR study, as specific research data for this compound is not available.)
| Analog | Modification | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| This compound | Parent | 4.1 | 20.2 | 1.5 | 10.5 |
| Analog A | C-5 Methyl | 4.5 | 20.2 | 1.6 | 12.2 |
| Analog B | C-11 Fluoro | 4.0 | 20.2 | 2.5 | 8.7 |
Quantitative Structure-Activity Relationship (QSAR) models are a further refinement, creating mathematical equations to predict the activity of new analogs. A QSAR study on derivatives of a related compound, undec-10-enehydrazide, revealed the importance of topological parameters in describing antimicrobial activity, showcasing the potential of such an approach if applied to this compound.
Prediction of Spectroscopic Properties
Computational quantum chemistry methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Techniques like DFT and time-dependent DFT (TD-DFT) can calculate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra.
For this compound, these predictions would be invaluable, given its nature as a less stable tautomer. Computational methods can provide a theoretical spectrum to compare against experimental data if the compound were to be isolated or observed in a mixture.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Key predicted vibrational modes for this compound would include the O-H stretch (around 3300-3500 cm⁻¹), the C=C stretch (around 1650 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can be accurately predicted. These calculations involve determining the magnetic shielding of each nucleus within the molecule's calculated electron distribution. Such predictions are crucial for distinguishing between isomers, such as this compound and its more stable aldehyde tautomer or other positional isomers of undecenol.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-undec-1-en-1-ol (Note: These values are estimations based on general principles of NMR spectroscopy and computational models, as detailed published predictions for this specific molecule are not available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH=) | 6.1 - 6.4 | 140 - 145 |
| C2 (=CH-) | 4.5 - 4.8 | 105 - 110 |
| C3 (-CH₂-) | 2.0 - 2.2 | 30 - 35 |
| C4-C10 (-CH₂-) | 1.2 - 1.4 | 22 - 32 |
| C11 (-CH₃) | 0.8 - 0.9 | 14 - 15 |
The continuous development of computational methods and increasing computing power suggest that highly accurate predictions of the spectroscopic and reactive properties of molecules like this compound are becoming increasingly feasible, paving the way for a deeper understanding of its chemistry.
Environmental Fate and Degradation Mechanisms of Undec 1 En 1 Ol
Chemical Degradation Pathways
Abiotic degradation processes, including hydrolysis, oxidation, and reduction, play a crucial role in the transformation of Undec-1-en-1-ol in the environment. These pathways are primarily influenced by environmental conditions such as pH, sunlight, and the presence of reactive chemical species.
Direct hydrolysis of the carbon-carbon double bond in this compound is not considered a primary degradation pathway under typical environmental pH conditions. europa.eu However, the compound's existence as an enol introduces a significant transformation route through keto-enol tautomerism. libretexts.org
This compound is the enol tautomer of undecanal (B90771). chemicalbook.inchemicalbook.comnih.gov This equilibrium, which can be catalyzed by acid or base, represents a critical transformation. In aqueous environments, the equilibrium generally favors the more stable keto (aldehyde) form. libretexts.org Therefore, a significant abiotic process for this compound is its tautomerization to undecanal, which is then subject to further degradation. While hydrolysis can be applied to certain complex molecules to release alcohol functionalities, for a simple enol like this compound, tautomerization is the more relevant hydrolytic-type transformation. google.comacs.org
Table 1: Tautomeric Equilibrium of this compound
| Enol Form | Keto Form | Description |
|---|
The presence of a double bond and an allylic hydroxyl group makes this compound susceptible to oxidative degradation, particularly through photooxidation initiated by sunlight. rsc.orgd-nb.info The atmospheric fate of the related compound 1-undecene (B165158) is dictated by rapid degradation through reactions with photochemically-produced hydroxyl radicals and ozone, with estimated half-lives of 10 and 23 hours, respectively. nih.gov A similar susceptibility is expected for this compound.
The photooxidation of allylic alcohols proceeds via a radical mechanism. d-nb.info The process can be initiated by sensitizers, leading to the formation of allylic hydroperoxides. psu.edu These intermediates can then undergo further reactions to form a variety of oxygenated products. Studies on other allylic alcohols show that photooxidation can lead to the formation of corresponding ketones and carboxylic acids. researchgate.netmdpi.com In the case of this compound, oxidation would likely yield undecanal (its tautomer) and subsequently undecanoic acid. Photo-induced transformation on semiconductor particles like TiO2, a common environmental photocatalyst, has been shown to convert allyl alcohol into various carbonyl compounds, suggesting a potential pathway for this compound as well. nih.gov
Table 2: Potential Products of Oxidative Degradation
| Degradation Process | Reactant | Key Intermediates/Products | Environmental Context |
|---|---|---|---|
| Photooxidation | This compound | Hydroperoxides, Undecanal, Undecanoic Acid | Occurs in the atmosphere and sunlit surface waters, driven by UV radiation and reactive oxygen species. nih.govpsu.eduresearchgate.net |
Under anaerobic or reducing conditions, such as in certain sediments or groundwater, this compound can undergo reductive transformations. The enol functional group is susceptible to electrochemical reduction. Studies on simpler enols like vinyl alcohol and propenol have demonstrated their conversion to the corresponding alkanes and alkenes (e.g., ethylene (B1197577)/ethane and propene/propane, respectively) on copper surfaces in aqueous media. researchgate.netnih.govchemrxiv.org
This process involves an electron transfer to the adsorbed enol as the rate-determining step. nih.gov By analogy, this compound could be electrochemically reduced to undecene and undecane (B72203) in environments with low redox potential and the presence of suitable catalysts or electron donors. This pathway represents a potential deoxygenation route for the molecule.
Oxidative Degradation (e.g., Photooxidation)
Biodegradation Pathways
Biodegradation is a major fate process for fatty alcohols in the environment, mediated by a vast array of microorganisms and their enzymatic systems. wikipedia.org Long-chain alcohols are generally considered biodegradable, with removal rates in wastewater treatment plants exceeding 99% for C12-C18 alcohols. wikipedia.org
Microorganisms, particularly bacteria such as Pseudomonas and Rhodococcus, are known to utilize alcohols and hydrocarbons as sources of carbon and energy. mdpi.comasm.org The microbial degradation of a long-chain unsaturated alcohol like this compound is expected to follow established metabolic pathways for fatty alcohols and fatty acids. europa.euoup.com
The typical aerobic degradation pathway proceeds as follows:
Oxidation to Aldehyde: The alcohol is first oxidized to its corresponding aldehyde. For this compound, this step is intrinsically linked to its tautomerization to undecanal.
Oxidation to Carboxylic Acid: The aldehyde (undecanal) is further oxidized to a carboxylic acid, forming undecenoic acid.
Activation and β-Oxidation: The resulting fatty acid is activated to its acyl-CoA derivative. Because the fatty acid is unsaturated, it requires isomerization by enzymes like enoyl-CoA isomerase to shift the double bond to a position that can be processed by the β-oxidation machinery. europa.eu The molecule then enters the β-oxidation cycle, where it is broken down into two-carbon acetyl-CoA units, which are funneled into the central metabolism of the microorganism. cleaninginstitute.orgnih.gov
Under anaerobic conditions, some bacteria can degrade alkanes and alkenes, often initiating the process through different mechanisms, such as addition of fumarate (B1241708) or carboxylation, before proceeding to a β-oxidation-like pathway. oup.comnih.gov
The microbial degradation described above is carried out by specific enzymes that catalyze each step of the transformation. The key enzyme classes involved in the environmental degradation of this compound include:
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to aldehydes. asm.orgnih.gov In the context of this compound, they would act on the alcohol group, facilitating its conversion to undecanal.
Aldehyde Dehydrogenases (ALDHs): This class of enzymes is responsible for the subsequent oxidation of the aldehyde (undecanal) to the corresponding carboxylic acid (undecenoic acid). nih.gov
Acyl-CoA Synthetases: These enzymes activate the fatty acid by attaching it to coenzyme A, a prerequisite for entering the β-oxidation pathway.
Enzymes of the β-Oxidation Pathway: This includes a suite of enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases , and thiolases. genome.jp For an unsaturated substrate like undecenoic acid, enoyl-CoA isomerase is particularly crucial to reposition the double bond for proper processing through the spiral. europa.eu
Studies on the enzymatic degradation of long-chain aliphatic polyesters have shown that the water solubility of the degradation products (like long-chain diols) can significantly impact the rate of hydrolysis, suggesting that the physical properties of this compound and its metabolites can influence their accessibility to microbial enzymes. acs.org
Table 3: Key Enzyme Classes in the Biodegradation of this compound
| Enzyme Class | Function | Substrate → Product Example |
|---|---|---|
| Alcohol Dehydrogenase | Oxidation of alcohol to aldehyde | This compound → Undecanal |
| Aldehyde Dehydrogenase | Oxidation of aldehyde to carboxylic acid | Undecanal → Undecenoic Acid |
| Enoyl-CoA Isomerase | Repositions the double bond in the unsaturated acyl-CoA | 3-Undecenoyl-CoA → 2-Undecenoyl-CoA |
Microbial Degradation Mechanisms
Environmental Persistence and Transformation Mechanisms
This compound is an enol, which exists as a minor tautomer of undecanal. nih.gov This tautomeric relationship is significant as the aldehyde and enol forms may exhibit different environmental behaviors and degradation pathways. As part of the broader category of C6-C22 primary aliphatic alcohols, its environmental fate is often considered within this group.
Environmental Persistence
Long-chain alcohols are generally characterized by low environmental persistence due to rapid biodegradation. oecd.org For LCOH with carbon chain lengths of C18 or less, biodegradation is considered a primary and efficient removal mechanism. nih.gov Fugacity modeling, which predicts the partitioning of a chemical in the environment, suggests that for alcohols with chain lengths of C10 and above, release into water will predominantly result in partitioning to sediment. oecd.org Due to its molecular structure, this compound is not expected to undergo hydrolysis. nih.gov The potential for bioaccumulation is considered low, as biotransformation and metabolism are effective removal mechanisms in living organisms. oecd.org
Table 1: Predicted Environmental Fate and Persistence of Long-Chain Alcohols (LCOH)
| Property | Finding | Source(s) |
|---|---|---|
| Primary Removal Mechanism | Rapid Biodegradation | oecd.org |
| Persistence | Low | oecd.orgnih.gov |
| Fate in Aquatic Systems | Partitioning to sediment (for C10 and above) | oecd.org |
| Bioaccumulation Potential | Low, due to effective biotransformation | oecd.org |
Transformation Mechanisms
The degradation of this compound in the environment is expected to proceed through several key mechanisms, primarily biodegradation and photodegradation.
Biodegradation: As a long-chain alcohol, this compound is expected to be readily biodegradable. oecd.org The process for linear hydrocarbons and alcohols typically involves microbial oxidation. The terminal alcohol group can be oxidized to an aldehyde (undec-1-enal) and subsequently to a carboxylic acid (undec-1-enoic acid). The resulting unsaturated fatty acid can then enter the beta-oxidation pathway, where it is sequentially broken down into two-carbon units (acetyl-CoA), which are then mineralized to carbon dioxide and water through the citric acid cycle. The presence of the double bond requires additional enzymatic steps for its repositioning and reduction before beta-oxidation can be completed.
Photodegradation: Photodegradation involves the alteration of a chemical's structure by light, often in conjunction with oxidation and hydrolysis. wikipedia.org For unsaturated compounds, this can be a significant transformation pathway. In the atmosphere, organic compounds are often degraded by hydroxyl radicals generated photochemically. wikipedia.org Studies on other long-chain compounds have shown that photodegradation can lead to the formation of smaller, shorter-chain chemicals. mdpi.com For this compound, photodegradation could involve reactions at the double bond, potentially leading to cleavage of the carbon chain or the formation of various oxidized products. For instance, research on the photodegradation of other complex organic molecules has identified saturated and unsaturated alcohols like undecan-1-ol and (Z)-oct-2-en-1-ol as byproducts. mdpi.com
Analytical Methodologies for Environmental Monitoring and Degradation Product Identification
The detection and quantification of this compound and its degradation products in environmental matrices require sensitive and selective analytical methods. The complexity of environmental samples (e.g., water, soil, sediment) necessitates a robust sample preparation stage followed by advanced instrumental analysis.
Sample Preparation
A critical first step in the analysis is the extraction and concentration of the target analytes from the sample matrix. Solid-Phase Extraction (SPE) is a widely used and highly effective technique for this purpose. sigmaaldrich.comlodz.pl
Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent material that retains the analyte. lodz.pl The analyte is later eluted with a small volume of an appropriate solvent. For a mid- to nonpolar analyte like this compound, a reversed-phase sorbent such as C18 is commonly used. lodz.pl For separating unsaturated compounds from their saturated counterparts, silver-ion SPE (Ag-ion SPE) can be employed, which utilizes the interaction between silver ions and the double bonds of the analyte. lodz.pl The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte. lodz.pl
Instrumental Analysis
Following sample preparation, instrumental analysis is performed to separate, identify, and quantify the target compounds. The most common and powerful techniques for this class of compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. plantsjournal.com In this method, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a capillary column. plantsjournal.comnih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification and quantification. plantsjournal.com GC-MS has been successfully used to identify a wide range of alcohols and other bioactive compounds in complex mixtures. nih.govderpharmachemica.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method ideal for analyzing trace levels of compounds that may not be sufficiently volatile for GC. technologynetworks.comnih.gov The sample is first separated by a liquid chromatograph. The eluent then enters the mass spectrometer, where the target analyte is selected (parent ion) and fragmented. Specific fragment ions (daughter ions) are then monitored, a process known as Multiple Reaction Monitoring (MRM). technologynetworks.com This high degree of specificity allows for accurate quantification even in complex matrices. mdpi.comresearchgate.net Method development for LC-MS/MS involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as ionization and collision energies, for the specific analyte. technologynetworks.com
Degradation Product Identification
The identification of unknown degradation products of this compound relies heavily on the same analytical techniques. A typical approach involves analyzing samples before and after degradation experiments (e.g., biodegradation or photodegradation assays). By comparing the chromatograms, new peaks corresponding to transformation products can be identified. The mass spectra of these new peaks, obtained from either GC-MS or LC-MS/MS, provide structural information that is used to elucidate the identity of the degradation products.
Table 2: Summary of Analytical Methodologies for this compound and its Degradation Products
| Step | Technique | Description | Application | Source(s) |
|---|---|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | Extraction, partitioning, and concentration of analytes from a liquid phase onto a solid sorbent. | Isolation from water, pre-concentration, sample cleanup. | sigmaaldrich.comlodz.pl |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Extraction from aqueous samples using an organic solvent. | mdpi.com |
| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification and quantification of this compound and volatile degradation products. | plantsjournal.comnih.gov |
| Instrumental Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds by LC followed by highly selective and sensitive detection using tandem MS. | Quantification of trace levels of this compound and non-volatile degradation products in complex matrices. | technologynetworks.comnih.govmdpi.com |
Q & A
Q. Q1: What are the key considerations in designing experiments to synthesize and characterize Undec-1-EN-1-OL?
Methodological Answer: Experimental design for synthesizing this compound should prioritize reproducibility and validity. Begin with a pre-experimental design (e.g., one-group pretest-posttest) to establish baseline conditions . For characterization, ensure sufficient spectral data (e.g., NMR, IR) and purity analysis (HPLC) are included in the main manuscript, with additional datasets in supplementary materials . Use quasi-experimental designs (e.g., control vs. experimental groups) to isolate variables affecting yield or stability .
Q. Q2: How can researchers ensure the purity of this compound in synthetic pathways?
Methodological Answer: Purity validation requires a multi-step approach:
Chromatographic separation (e.g., column chromatography) to isolate the compound.
Quantitative analysis using gas chromatography (GC) or mass spectrometry (MS) to detect impurities.
Crystallization techniques to refine the compound further.
For novel syntheses, document all steps exhaustively in the methods section, referencing established protocols where applicable .
Q. Q3: What foundational theories guide the study of this compound’s chemical reactivity?
Methodological Answer: Link reactivity studies to molecular orbital theory (e.g., frontier orbital interactions in alkene systems) and thermodynamic principles (e.g., Gibbs free energy calculations for reaction feasibility). Explicitly state how these frameworks inform hypothesis generation, such as predicting regioselectivity in addition reactions .
Advanced Research Questions
Q. Q4: How can factorial design optimize reaction conditions for this compound derivatives?
Methodological Answer: Implement a full factorial design to evaluate interactions between variables (e.g., temperature, catalyst concentration, solvent polarity). Use ANOVA to identify significant factors. For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temperature | 25°C | 60°C |
| Catalyst | 0.1 mol% | 0.5 mol% |
| Analyze main and interaction effects using software like Minitab or R. Report results in matrices and include raw data in appendices . |
Q. Q5: How should researchers address contradictory data in this compound stability studies?
Methodological Answer: Apply the FINER criteria to reassess hypotheses:
- Feasibility: Verify experimental reproducibility.
- Novelty: Check if observed instability aligns with prior literature.
- Ethical: Ensure data manipulation is avoided.
Use error propagation analysis to quantify uncertainties in measurements (e.g., %RSD for repeated HPLC trials) . If contradictions persist, propose a revised mechanistic model in the discussion section, citing conflicting studies .
Q. Q6: What advanced computational methods predict this compound’s behavior in complex systems?
Methodological Answer: Integrate density functional theory (DFT) for electronic structure predictions and molecular dynamics (MD) simulations to study solvent interactions. Tools like COMSOL Multiphysics enable multiphysics modeling (e.g., coupling reaction kinetics with heat transfer). Validate simulations with experimental data, reporting discrepancies in supplementary materials .
Methodological and Theoretical Frameworks
Q. Q7: How to align this compound research with broader chemical theories?
Methodological Answer: Embed studies within Green Chemistry principles (e.g., atom economy in synthesis) or bioorganic chemistry frameworks (e.g., enzyme-mimetic catalysis). Use conceptual diagrams to illustrate theoretical linkages, ensuring hypotheses are testable via defined variables (e.g., solvent polarity effects on reaction rates) .
Q. Q8: What statistical models are appropriate for analyzing dose-response relationships involving this compound?
Methodological Answer: Employ logistic regression for binary outcomes (e.g., efficacy thresholds) or Hill equation modeling for sigmoidal dose-response curves. Report confidence intervals and p-values, adhering to guidelines for chemical toxicology studies .
Data Management and Reproducibility
Q. Q9: How to structure a data management plan (DMP) for this compound research?
Methodological Answer: A DMP must include:
Metadata standards (e.g., ISA-TAB for experimental data).
Storage protocols (e.g., cloud repositories with DOI assignment).
Ethical compliance (e.g., anonymization of human trial data).
Reference the FAIR principles (Findable, Accessible, Interoperable, Reusable) and use institutional templates for ERC-funded projects .
Q. Q10: What steps ensure reproducibility in this compound synthesis?
Methodological Answer:
Detailed procedural logs : Specify equipment calibration (e.g., HPLC pressure settings).
Batch documentation : Track reagent lot numbers and storage conditions.
Open-source sharing : Publish step-by-step videos or code for automated synthesis platforms in supplementary materials .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
